molecular formula C18H25BO3 B6230600 2-{[3-(benzyloxy)cyclobutylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246855-72-9

2-{[3-(benzyloxy)cyclobutylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Katalognummer B6230600
CAS-Nummer: 2246855-72-9
Molekulargewicht: 300.2
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[3-(benzyloxy)cyclobutylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (hereafter referred to as “2-BCM-TMD”) is a new synthetic compound that has recently been developed for use in scientific research and laboratory experiments. It is a boron-containing compound that is a derivative of cyclobutylidene, and is composed of a benzyloxy group and four methyl groups. This compound has been shown to have a wide range of potential applications in scientific research, and has the potential to be used in a variety of laboratory experiments.

Wissenschaftliche Forschungsanwendungen

2-BCM-TMD has been used in a variety of scientific research applications. It has been used to study the structure and properties of boron-containing compounds, as well as to investigate the potential of boron-containing compounds as drug delivery agents. It has also been used to study the reactivity of boron-containing compounds in the presence of other compounds, as well as to investigate the potential of boron-containing compounds as catalysts.

Wirkmechanismus

The mechanism of action of 2-BCM-TMD is not yet fully understood. However, it is believed that the boron-containing compound interacts with other molecules, such as proteins, in order to induce a reaction. This interaction is believed to be mediated by hydrogen bonding and electrostatic interactions, which allow the boron-containing compound to interact with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-BCM-TMD are not yet fully understood. However, studies have shown that the compound has the potential to interact with proteins, which could lead to a variety of biochemical and physiological effects. In particular, the compound has been shown to have the potential to interact with enzymes, which could lead to changes in enzyme activity. In addition, the compound has been shown to have the potential to interact with receptors, which could lead to changes in receptor activity.

Vorteile Und Einschränkungen Für Laborexperimente

2-BCM-TMD has several advantages and limitations for laboratory experiments. One advantage is that the compound is relatively easy to synthesize and is therefore readily available for use in experiments. In addition, the compound is relatively stable, which makes it suitable for use in a variety of experiments. However, the compound is also relatively expensive, which can limit its use in some experiments. In addition, the compound is relatively new, which means that its effects and mechanisms of action are not yet fully understood.

Zukünftige Richtungen

The potential applications and future directions for 2-BCM-TMD are numerous. One potential application is the use of the compound as a drug delivery agent, as the boron-containing compound has the potential to interact with proteins and other molecules in order to induce a reaction. In addition, the compound could be used to study the reactivity of boron-containing compounds in the presence of other compounds, as well as to investigate the potential of boron-containing compounds as catalysts. Finally, the compound could be used to study the structure and properties of boron-containing compounds, as well as to investigate the potential of boron-containing compounds as drug delivery agents.

Synthesemethoden

2-BCM-TMD can be synthesized through a three-step reaction. The first step involves the reaction of cyclobutylidene with benzyl bromide and sodium hydroxide in a 1:2:2 molar ratio. This reaction yields a brominated cyclobutylidene compound. The second step involves the reaction of the brominated cyclobutylidene compound with methyl iodide and sodium hydroxide in a 1:2:2 molar ratio. This reaction yields a methylated cyclobutylidene compound. The third and final step involves the reaction of the methylated cyclobutylidene compound with dioxaborolane in a 1:1 molar ratio. This reaction yields 2-BCM-TMD.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[3-(benzyloxy)cyclobutylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane' involves the reaction of 3-(benzyloxy)cyclobutanone with triethylborane followed by oxidation with hydrogen peroxide to form the intermediate 2-{[3-(benzyloxy)cyclobutylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.", "Starting Materials": [ "3-(benzyloxy)cyclobutanone", "triethylborane", "hydrogen peroxide" ], "Reaction": [ "Step 1: Add 3-(benzyloxy)cyclobutanone to a solution of triethylborane in THF at room temperature and stir for 24 hours.", "Step 2: Add hydrogen peroxide to the reaction mixture and stir for an additional 24 hours.", "Step 3: Purify the product by column chromatography to obtain the final compound '2-{[3-(benzyloxy)cyclobutylidene]methyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane'." ] }

CAS-Nummer

2246855-72-9

Molekularformel

C18H25BO3

Molekulargewicht

300.2

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.